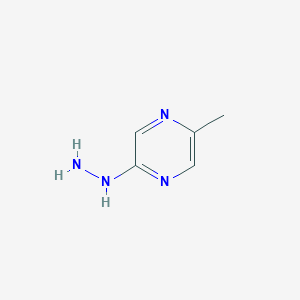

2-Hidrazino-5-metilpirazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a derivative of hydrazine and pyrazine, both of which are known for their utility in numerous chemical reactions and biological activities. The hydrazino group attached to the pyrazine ring allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.

Aplicaciones Científicas De Investigación

2-Hydrazino-5-methylpyrazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of dyes and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydrazino-5-methylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyridine with hydrazine in a molar ratio of 1:1. This mixture is heated to a temperature range of 60-80°C and allowed to react for several hours. After the reaction is complete, the mixture is cooled and crystallized to obtain the target product .

Industrial Production Methods: In industrial settings, the synthesis of pyrazine derivatives often involves catalytic systems. For example, pyrazine compounds can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Other catalytic systems such as copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have also been used for the preparation of pyrazine derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydrazino-5-methylpyrazine undergoes various types of chemical reactions, including:

Coupling Reactions: The hydrazino group can act as a nucleophile, participating in coupling reactions to form new carbon-nitrogen bonds.

Condensation Reactions: It can also undergo condensation reactions, where it reacts with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Hydrazino-5-methylpyrazine can yield pyrazine derivatives with various functional groups attached to the ring .

Mecanismo De Acción

The mechanism of action of 2-Hydrazino-5-methylpyrazine involves its interaction with biological targets, leading to various therapeutic effects. For instance, some derivatives of this compound have been found to exhibit antihypertensive activity by interacting with specific receptors in the cardiovascular system. The hydrazino group allows the compound to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparación Con Compuestos Similares

2-Hydrazino-5-methylpyrazine can be compared with other similar compounds such as:

2-Hydrazinopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

5-Methylpyrazine-2-carboxylic acid: A derivative with a carboxyl group instead of a hydrazino group.

2-Amino-5-methylpyrazine: Contains an amino group instead of a hydrazino group.

Uniqueness: The uniqueness of 2-Hydrazino-5-methylpyrazine lies in its hydrazino group, which provides distinct reactivity and potential for forming various derivatives with unique biological and chemical properties.

Actividad Biológica

2-Hydrazino-5-methylpyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including data tables and case studies.

2-Hydrazino-5-methylpyrazine is a derivative of hydrazine and pyrazine, characterized by the presence of a hydrazino group that can act as a nucleophile. This property enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's ability to form stable complexes with metal ions is crucial for its biological activity, allowing it to interact effectively with various biological targets.

Mechanism of Action:

- Nucleophilic Activity: The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities.

- Metal Ion Interaction: The ability to bind metal ions enhances its biological efficacy, particularly in therapeutic applications targeting specific enzymes or receptors.

Antimicrobial Activity

Research has demonstrated that 2-Hydrazino-5-methylpyrazine exhibits significant antimicrobial properties. A study utilized the paper disc diffusion method to evaluate its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, suggesting effective antibacterial action.

Table 1: Antibacterial Activity of 2-Hydrazino-5-methylpyrazine

| Bacteria | Inhibition Zone (mm) | Control (Streptomycin) |

|---|---|---|

| Escherichia coli | 15 | 22 |

| Staphylococcus aureus | 18 | 25 |

The compound was found to be particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, 2-Hydrazino-5-methylpyrazine has been studied for its anticancer properties. Research involving various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

A study investigated the effects of 2-Hydrazino-5-methylpyrazine on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

- MCF-7 Cells: A dose-dependent decrease in cell viability was observed with IC50 values around 20 µM.

- HeLa Cells: Similar trends were noted, with IC50 values approximately at 25 µM.

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Research Applications

The versatility of 2-Hydrazino-5-methylpyrazine extends beyond basic research into practical applications:

- Medicinal Chemistry: It is explored for developing new pharmaceuticals targeting specific diseases.

- Agriculture: Its potential use as an agrochemical for pest control is under investigation due to its biological activity.

- Industrial Applications: The compound serves as an intermediate in the synthesis of dyes and other industrial chemicals.

Propiedades

IUPAC Name |

(5-methylpyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-8-5(9-6)3-7-4/h2-3H,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQUFARIFDGGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609548 |

Source

|

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165124-42-5 |

Source

|

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.